molecular formula C8H6BrFO2 B1501436 4-Bromo-5-fluoro-2-methylbenzoic acid CAS No. 1349715-55-4

4-Bromo-5-fluoro-2-methylbenzoic acid

Cat. No.: B1501436
CAS No.: 1349715-55-4
M. Wt: 233.03 g/mol
InChI Key: ZIXRUMIXLQUGGN-UHFFFAOYSA-N
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Description

4-Bromo-5-fluoro-2-methylbenzoic acid is a chemical compound with the CAS Number: 1349715-55-4 . It has a molecular weight of 233.04 . The IUPAC name for this compound is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

1. Environmental Applications

4-Bromo-5-fluoro-2-methylbenzoic acid may be relevant in environmental studies, particularly in the understanding of anaerobic degradation processes. Londry and Fedorak (1993) explored the anaerobic degradation of m-cresol in a methanogenic consortium, leading to the accumulation of various benzoic acid derivatives, including 4-hydroxy-2-methylbenzoic acid. This study suggests a potential pathway involving similar compounds where this compound could play a role (Londry & Fedorak, 1993).

2. Chemical Synthesis

In chemical synthesis, derivatives of benzoic acid, which include this compound, are often used as intermediates. For example, Chen Bing-he (2008) described the synthesis of Methyl 4-Bromo-2-methoxybenzoate, a process that could be relevant for the synthesis of related compounds, like this compound (Chen Bing-he, 2008).

3. Material Sciences

In material sciences, benzoic acid derivatives are often studied for their structural and electronic properties. Pramanik et al. (2019) conducted a crystallographic study on various benzoic acid derivatives, exploring their molecular structures and electronic characteristics. This research can provide insights into the properties of this compound and its potential applications in materials science (Pramanik, Dey, & Mukherjee, 2019).

4. Pharmaceutical Research

In the pharmaceutical sector, halogenated benzoic acids often serve as key intermediates or building blocks. For example, Baumgarth, Beier, and Gericke (1997) investigated benzoylguanidines as Na+/H+ exchanger inhibitors, using halogenated benzoic acids as intermediates. This kind of research highlights the potential role of this compound in the development of new pharmaceutical compounds (Baumgarth, Beier, & Gericke, 1997).

Safety and Hazards

The compound has been classified with the signal word “Warning” and it has hazard statements H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . It should be stored sealed in a dry place at room temperature .

Properties

IUPAC Name

4-bromo-5-fluoro-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4-2-6(9)7(10)3-5(4)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIXRUMIXLQUGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693213
Record name 4-Bromo-5-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349715-55-4
Record name 4-Bromo-5-fluoro-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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